3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene
Overview
Description
3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene is a cyclic organic compound widely used in various fields of research and industry. It is a colorless liquid with a pleasant aroma and is soluble in organic solvents such as ethanol, ether, and benzene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene typically involves the reaction of 3,5-dimethylbenzyl chloride with 1,3-dioxolane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the dioxolane ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: It serves as a reagent in biochemical assays and as a solvent for biological samples.
Medicine: It is investigated for its potential therapeutic properties and as a solvent in pharmaceutical formulations.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions. The dioxolane ring plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethylbenzyl alcohol
- 3,5-Dimethylbenzaldehyde
- 3,5-Dimethylbenzoic acid
Uniqueness
3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene is unique due to its dioxolane ring, which imparts distinct chemical and physical properties. This structural feature enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in research and industrial applications.
Biological Activity
3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene is a cyclic organic compound that has garnered attention in various fields due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
The molecular formula of this compound is C12H16O2. The presence of the dioxolane ring contributes to its solubility and reactivity, making it a valuable compound in organic synthesis and biological applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzymatic Interactions : The compound can act as a substrate or inhibitor for specific enzymes, modulating biochemical pathways. For instance, studies have shown that it can influence the activity of enzymes involved in metabolic processes.
- Receptor Binding : The dioxolane moiety enhances binding affinity to certain receptors, which may lead to altered physiological responses.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular systems. This activity is crucial for protecting against cellular damage and has implications in aging and disease prevention.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. It appears to inhibit the activation of pro-inflammatory pathways by downregulating key signaling molecules such as NF-κB and various cytokines. This suggests a possible therapeutic role in conditions characterized by inflammation.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. This activity is particularly relevant in the context of increasing antibiotic resistance.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in vitro. |
Study 2 | Anti-inflammatory Effects | Showed inhibition of TNF-alpha production in macrophages treated with the compound. |
Study 3 | Antimicrobial Properties | Reported effective inhibition of growth in Gram-positive bacteria at specific concentrations. |
Applications in Medicinal Chemistry
Given its diverse biological activities, this compound is being explored as a potential lead compound for drug development:
- Drug Formulation : Its solubility properties make it an excellent candidate for use as a solvent or excipient in pharmaceutical formulations.
- Therapeutic Development : Ongoing research aims to develop derivatives with enhanced bioactivity and reduced toxicity profiles.
Properties
IUPAC Name |
2-[(3,5-dimethylphenyl)methyl]-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-5-10(2)7-11(6-9)8-12-13-3-4-14-12/h5-7,12H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAJLSVGKULJNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2OCCO2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645877 | |
Record name | 2-[(3,5-Dimethylphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-42-7 | |
Record name | 2-[(3,5-Dimethylphenyl)methyl]-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898759-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3,5-Dimethylphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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